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molecular formula C11H14O2 B8750378 4-(3-Methoxyphenyl)butan-2-one

4-(3-Methoxyphenyl)butan-2-one

Cat. No. B8750378
M. Wt: 178.23 g/mol
InChI Key: GKSSPQLFNAMWSE-UHFFFAOYSA-N
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Patent
US04725602

Procedure details

A solution of 30.1 g of 4-(3-methoxyphenyl)-3-buten-2-one in 200 ml of MeOH was hydrogenated over 200 mg of 10% palladium on carbon for two hours. The catalyst was filtered and the solvent evaporated in vacuo to give 30.2 g of yellow oily 4-(3-methoxyphenyl)-2-butanone.
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
30.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C=CC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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